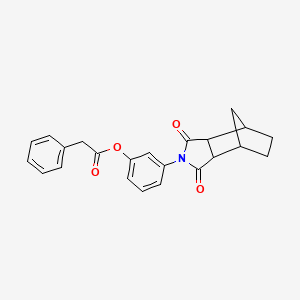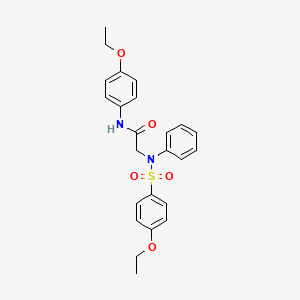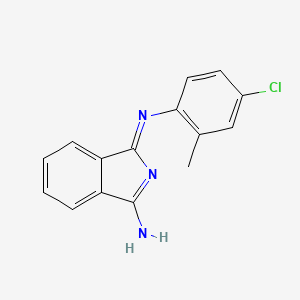
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate is a complex organic compound with a unique structure that includes a dioxooctahydro-methanoisoindole core
Vorbereitungsmethoden
The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate typically involves multiple steps. The synthetic route often starts with the preparation of the dioxooctahydro-methanoisoindole core, followed by the introduction of the phenyl and phenylacetate groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to meet the demand for this compound .
Analyse Chemischer Reaktionen
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate stands out due to its unique structural features and reactivity. Similar compounds include:
- 5-amino-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-5-oxopentanoic acid
- 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl hexanoate These compounds share the dioxooctahydro-methanoisoindole core but differ in their functional groups and overall properties .
Eigenschaften
Molekularformel |
C23H21NO4 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 2-phenylacetate |
InChI |
InChI=1S/C23H21NO4/c25-19(11-14-5-2-1-3-6-14)28-18-8-4-7-17(13-18)24-22(26)20-15-9-10-16(12-15)21(20)23(24)27/h1-8,13,15-16,20-21H,9-12H2 |
InChI-Schlüssel |
WHHWEOYOWGDDGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622687.png)
![2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11622692.png)

![Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622705.png)
![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622715.png)
![ethyl 2-[(4E)-4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622718.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11622728.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11622729.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622735.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11622736.png)
![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622751.png)

